molecular formula C29H36F3N5O3 B051259 Dim-valeronitrile CAS No. 124562-84-1

Dim-valeronitrile

Cat. No. B051259
M. Wt: 559.6 g/mol
InChI Key: RTQZTMVFWMTXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dim-valeronitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid with a pungent odor and is also known as 2, 4-dimethylpentanenitrile.

Scientific Research Applications

Dim-valeronitrile has been extensively studied for its potential applications in various fields of research. It has been used as a precursor for the synthesis of various organic compounds and pharmaceuticals. It has also been studied for its potential use in the field of organic electronics, as it exhibits good electron mobility and stability.

Mechanism Of Action

The exact mechanism of action of dim-valeronitrile is not yet fully understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the nitrile group in its structure.

Biochemical And Physiological Effects

There is limited research available on the biochemical and physiological effects of dim-valeronitrile. However, it has been reported to exhibit low toxicity levels and is considered to be relatively safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using dim-valeronitrile in laboratory experiments is its relatively low toxicity levels. It is also readily available and easy to synthesize. However, one of the limitations is that it is highly flammable and should be handled with care.

Future Directions

There are several potential future directions for research on dim-valeronitrile. One area of interest is its potential use in the field of organic electronics, where it could be used as a building block for the synthesis of new materials. It could also be studied for its potential use as a catalyst in various chemical reactions. Additionally, further research could be conducted to fully understand its mechanism of action and potential applications in the field of pharmaceuticals.
Conclusion:
In conclusion, dim-valeronitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further research is needed to fully understand its potential applications and mechanism of action.

Synthesis Methods

Dim-valeronitrile can be synthesized through a process called the Knoevenagel condensation reaction. The reaction involves the condensation of malononitrile and 2, 4-pentanedione in the presence of a base catalyst. The resulting product is then purified through distillation to obtain pure dim-valeronitrile.

properties

CAS RN

124562-84-1

Product Name

Dim-valeronitrile

Molecular Formula

C29H36F3N5O3

Molecular Weight

559.6 g/mol

IUPAC Name

N-[4-[2-[[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]ethyl]phenyl]-2-diazo-3,3,3-trifluoro-N-methylpropanamide

InChI

InChI=1S/C29H36F3N5O3/c1-20(2)28(19-33,22-10-13-24(39-5)25(18-22)40-6)15-7-16-36(3)17-14-21-8-11-23(12-9-21)37(4)27(38)26(35-34)29(30,31)32/h8-13,18,20H,7,14-17H2,1-6H3

InChI Key

RTQZTMVFWMTXCO-UHFFFAOYSA-N

SMILES

CC(C)C(CCCN(C)CCC1=CC=C(C=C1)N(C)C(=O)C(=[N+]=[N-])C(F)(F)F)(C#N)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC=C(C=C1)N(C)C(=O)C(=[N+]=[N-])C(F)(F)F)(C#N)C2=CC(=C(C=C2)OC)OC

synonyms

2-(3,4-dimethoxyphenyl)-2-isopropyl-5-(N-(4-(N-methyl-2-diazo-3,3,3-trifluoropropionamido)phenethyl)methylamino)valeronitrile
DIM-valeronitrile

Origin of Product

United States

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